1-(aminomethyl)naphthalen-2-ol Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;/h1-6,13H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMUPQYDRKWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996696 | |

| Record name | 1-(Aminomethyl)naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7523-34-4 | |

| Record name | NSC249184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Aminomethyl)naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)naphthalen-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(aminomethyl)naphthalen-2-ol Hydrochloride

Introduction

This technical guide provides a detailed examination of the physicochemical properties of 1-(aminomethyl)naphthalen-2-ol hydrochloride (CAS Number: 7523-34-4). This compound belongs to the class of aminoalkyl naphthols, which are significant synthetic intermediates in medicinal chemistry and materials science.[1] Notably, these compounds can be synthesized via the Betti reaction, a one-pot three-component condensation, highlighting their accessibility for research and development.[2][3]

A critical point of clarification is the distinction between this compound and a closely related but structurally different compound, 1-amino-2-naphthol hydrochloride. The subject of this guide possesses a methylene (-CH2-) linker between the aminofunctional group and the naphthalene core, a feature that significantly influences its chemical behavior. Due to the limited availability of comprehensive experimental data for this compound in peer-reviewed literature, this guide will also present a detailed analysis of the well-characterized analogue, 1-amino-2-naphthol hydrochloride, to provide a broader context and comparative framework for researchers.

Part 1: this compound (Primary Compound of Interest)

This section focuses on the available data for the specified compound of interest.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is the salt form of the free base, 1-(aminomethyl)naphthalen-2-ol. The hydrochloride form is typically employed to enhance stability and aqueous solubility.

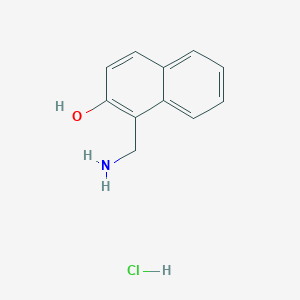

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers for 1-(aminomethyl)naphthalen-2-ol and its Hydrochloride Salt

| Identifier | Value | Reference(s) |

| Compound Name | This compound | [4] |

| CAS Number | 7523-34-4 | [4] |

| Molecular Formula | C₁₁H₁₂ClNO | [4] |

| Molecular Weight | 209.67 g/mol | [4] |

| Free Base Name | 1-(aminomethyl)naphthalen-2-ol | [5] |

| Free Base CAS | 5386-23-2 | [5] |

| Free Base Formula | C₁₁H₁₁NO | [5] |

| Free Base Mol. Wt. | 173.21 g/mol | [5] |

| Synonyms | 1-(Aminomethyl)-2-hydroxynaphthalene HCl; 2-Hydroxynaphthalen-1-ylmethylamine HCl | [5] |

Physicochemical Properties (Available Data)

Comprehensive experimental data for this compound is sparse in publicly accessible databases and literature. The information is primarily limited to vendor-supplied technical data sheets which often lack the rigorous, peer-reviewed context required for advanced research. Predicted properties can offer initial estimates but must be used with caution and validated experimentally.

Table 2: Summary of Known and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 209.67 g/mol | (Calculated)[4] |

| Monoisotopic Mass | 173.08406 Da (Free Base) | PubChemLite (Predicted)[6] |

| XlogP | 2.2 | PubChemLite (Predicted)[6] |

| Storage | Store in a dry, sealed place | Vendor Data[5] |

-

Expertise & Experience Insight: The predicted XlogP value of 2.2 suggests the free base has moderate lipophilicity. As a hydrochloride salt, its aqueous solubility is expected to be significantly higher than the free base, a critical factor for consideration in biological assays or formulation development. However, the lack of experimental melting point, pKa, and solubility data necessitates that these parameters be determined empirically as a first step in any substantive research campaign.

Synthesis Overview: The Betti Reaction

1-(aminomethyl)naphthalen-2-ol and its derivatives are classic products of the Betti reaction, a multicomponent reaction involving a naphthol (in this case, 2-naphthol), an aldehyde, and an amine.[7][8] This one-pot synthesis is valued for its efficiency and atom economy.

Figure 2: Generalized workflow for the synthesis of this compound via the Betti reaction.

Part 2: 1-amino-2-naphthol Hydrochloride (A Well-Characterized Structural Analog)

To provide the in-depth analysis required by research professionals, this section details the properties of the extensively studied analog, 1-amino-2-naphthol hydrochloride (CAS 1198-27-2). It is crucial to reiterate that this compound lacks the methylene linker and thus its properties, while informative, are not directly interchangeable with those of this compound.

Chemical Identity and Structure

The direct attachment of the amino group to the naphthalene ring at the C1 position alters the electronic properties and steric environment compared to its aminomethyl counterpart.

Figure 3: Chemical structure of 1-amino-2-naphthol hydrochloride.

Table 3: Chemical Identifiers for 1-amino-2-naphthol Hydrochloride

| Identifier | Value | Reference(s) |

| CAS Number | 1198-27-2 | [9][10] |

| Molecular Formula | C₁₀H₁₀ClNO | [9][10] |

| Molecular Weight | 195.65 g/mol | [9] |

| Synonyms | 1-Amino-2-naphthalenol hydrochloride; 2-Hydroxy-1-naphthylamine hydrochloride | [10] |

| InChIKey | DEKREBCFNLUULC-UHFFFAOYSA-N | [9][11] |

Physicochemical Properties

This analog has well-documented physical and chemical properties, summarized below.

Table 4: Summary of Physicochemical Properties for 1-amino-2-naphthol Hydrochloride

| Property | Value | Reference(s) |

| Appearance | Purple, lilac to light grey crystalline powder or solid | [9][12] |

| Melting Point | 250 °C (decomposes) | [9][11] |

| Solubility | Water: Soluble. DMSO: Slightly soluble. Methanol: Slightly soluble. | [9][12] |

| Storage | Hygroscopic, Light Sensitive. Store under inert atmosphere, refrigerated. | [9] |

Experimental Protocols

To ensure scientific integrity, the determination of these properties must follow validated protocols.

-

Causality: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often indicates impurities. For a compound that decomposes, the temperature at which decomposition begins is a key characteristic.

-

Methodology (Capillary Method):

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point (250 °C).

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the sample is completely liquid. Note any color change or gas evolution, which indicates decomposition.[9][11]

-

-

Causality: Understanding solubility is paramount for any application involving solutions, from reaction chemistry to biological testing. The hydrochloride salt form is intended to confer water solubility.

-

Methodology:

-

To a vial, add 10 mg of 1-amino-2-naphthol hydrochloride.

-

Add 1 mL of deionized water at room temperature.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at ≥10 mg/mL.[9][12]

-

If not fully dissolved, the suspension can be gently warmed or sonicated to assess temperature effects on solubility, though this moves beyond a simple qualitative assessment.

-

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure confirmation.

-

Expertise & Experience Insight: NMR is the gold standard for structural elucidation. For aromatic compounds like this, ¹H NMR reveals the number and environment of protons on the naphthalene ring, while ¹³C NMR identifies the carbon skeleton.[13] The hydrochloride form means the sample is often run in a polar deuterated solvent like DMSO-d₆. The acidic protons (from -OH, -NH₃⁺) may be broad or exchange with residual water in the solvent.

-

Expected ¹H NMR Features (in DMSO-d₆):

-

Aromatic Region (approx. 7.0-8.5 ppm): A series of multiplets corresponding to the six protons on the naphthalene ring system. The specific splitting patterns are complex due to coupling between adjacent protons.

-

-NH₃⁺ Protons: A broad signal, typically downfield, which can exchange with D₂O.

-

-OH Proton: A broad singlet, also exchangeable with D₂O.

-

-

Expected ¹³C NMR Features (in DMSO-d₆):

-

Aromatic Region (approx. 110-150 ppm): Ten distinct signals corresponding to the ten carbons of the naphthalene ring. The carbons bearing the amino and hydroxyl groups will have characteristic chemical shifts influenced by these substituents.[13]

-

-

Causality: The conjugated naphthalene ring system is a strong chromophore, making UV-Vis spectroscopy a useful tool for quantitative analysis and for monitoring reactions. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the electronic structure of the molecule.

-

Protocol: UV-Vis Spectrum Acquisition:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Create a series of dilutions from the stock solution to a concentration range that gives an absorbance between 0.1 and 1.0 AU (e.g., 1-20 µg/mL).

-

Use a calibrated spectrophotometer to scan the absorbance of the solution from approximately 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Figure 4: Standard workflow for quantitative analysis using UV-Vis spectroscopy.

Conclusion

This guide has detailed the known physicochemical properties of this compound, while transparently addressing the current limitations in publicly available experimental data. To provide a robust scientific resource, a comparative analysis of the well-characterized structural analog, 1-amino-2-naphthol hydrochloride, was included. For researchers and drug development professionals, the primary takeaway is the necessity of empirical determination of key parameters such as melting point, solubility, and pKa for this compound before its incorporation into advanced studies. The provided protocols for the analog serve as a validated starting point for this essential characterization work.

References

-

Chem-Space. (n.d.). 2-HYDROXYNAPHTHALEN-1-YLMETHYLAMINE 5386-23-2 wiki. Retrieved January 22, 2026, from [Link]

- Valasani, R., et al. (2014). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. Journal of Chemical and Pharmaceutical Research, 6(5), 1039-1044.

-

Fülöp, F., et al. (2020). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances. Retrieved January 22, 2026, from [Link]

-

ChemWhat. (n.d.). 2-HYDROXYNAPHTHALEN-1-YLMETHYLAMINE CAS#: 5386-23-2. Retrieved January 22, 2026, from [Link]

- Li, Z., et al. (2021). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Molecules, 26(18), 5473.

- Ordóñez, M., et al. (2015). Three-Component Betti Condensation for Synthesis of Aminomethylnaphthols Incorporating Deoxy-isoequilenine Scaffold-Absolute Configuration and Application. Journal of the Brazilian Chemical Society.

-

Dekamin, H. G., et al. (2018). Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. ResearchGate. Retrieved January 22, 2026, from [Link]

- Liu, L. P., et al. (2012). Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. Asian Journal of Chemistry, 24(12), 5821-5823.

-

Slitikov, P. V., et al. (2022). Aminomethylation of naphthalen-2-ol and naphthalene-2,7-diol. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Fülöp, F., et al. (2004). Transformation Reactions of the Betti Base Analogue Aminonaphthols. ResearchGate. Retrieved January 22, 2026, from [Link]

- Royal Society of Chemistry. (2024).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). 1-Amino-2-naphthol hydrochloride. Retrieved January 22, 2026, from [Link]

- Sigma-Aldrich. (2025).

-

PubChemLite. (n.d.). This compound (C11H11NO). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol hydrochloride. Retrieved January 22, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. CAS 5386-23-2 | 1-Aminomethyl-naphthalen-2-ol - Synblock [synblock.com]

- 6. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 7. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Amino-2-naphthol hydrochloride | 1198-27-2 [chemicalbook.com]

- 10. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-氨基-2-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1-Amino-2-naphthol hydrochloride|1198-27-2|lookchem [lookchem.com]

- 13. 1-Amino-2-naphthol hydrochloride(1198-27-2) 13C NMR spectrum [chemicalbook.com]

A Deep Dive into the NMR Spectral Landscape of 1-(Aminomethyl)naphthalen-2-ol Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1-(aminomethyl)naphthalen-2-ol hydrochloride, a key intermediate in pharmaceutical synthesis. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and the influence of the molecular structure on the NMR spectra, this document serves as a practical reference for researchers. Detailed experimental protocols, data interpretation, and visual aids are presented to facilitate a thorough understanding of the NMR characteristics of this compound.

Introduction: The Significance of this compound and NMR Characterization

1-(Aminomethyl)naphthalen-2-ol and its hydrochloride salt are vital building blocks in the synthesis of various biologically active compounds. Their structural integrity is paramount to the desired pharmacological activity of the final products. Among the suite of analytical techniques available for molecular characterization, NMR spectroscopy offers an unparalleled level of detail regarding the chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR data for this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to dissolve the hydrochloride salt and its high boiling point are advantageous. Crucially, DMSO-d₆ allows for the observation of exchangeable protons (from the -OH and -NH₃⁺ groups) which would otherwise be lost due to rapid exchange with deuterium in solvents like D₂O.[1][2]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. However, for spectra recorded in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR can also be used for calibration.[1]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate for most organic molecules.[3]

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

NMR Data Acquisition and Analysis Workflow

The process from sample preparation to final structural confirmation follows a logical workflow, as illustrated in the diagram below.

Caption: Workflow for NMR data acquisition and analysis.

Structural Assignment and Spectral Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Caption: Chemical structure of 1-(aminomethyl)naphthalen-2-ol. For the hydrochloride salt, the amino group is protonated (-NH₃⁺).

¹H NMR Spectral Data Analysis

The proton NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the exchangeable protons of the hydroxyl and ammonium groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Broad singlet | 1H | OH |

| ~8.5 - 9.5 | Broad singlet | 3H | NH₃⁺ |

| ~7.8 - 8.2 | Multiplet | 2H | H-4, H-5 |

| ~7.2 - 7.6 | Multiplet | 4H | H-3, H-6, H-7, H-8 |

| ~4.5 | Singlet | 2H | CH₂ |

Detailed Interpretation:

-

Aromatic Protons (7.2 - 8.2 ppm): The six protons on the naphthalene ring system will appear in the aromatic region. The exact chemical shifts and coupling patterns can be complex due to the electron-donating effects of the hydroxyl group and the electron-withdrawing effects of the protonated aminomethyl group. Protons H-4 and H-5 are expected to be the most deshielded and appear at the downfield end of the aromatic region due to peri-interactions and their positions relative to the substituents. The remaining aromatic protons (H-3, H-6, H-7, and H-8) will resonate at slightly higher fields. The multiplicity will be complex due to spin-spin coupling between adjacent protons.

-

Methylene Protons (~4.5 ppm): The two protons of the aminomethyl group (-CH₂-) are expected to appear as a singlet. Their proximity to the electron-withdrawing ammonium group causes a downfield shift compared to a typical benzylic proton.

-

Exchangeable Protons:

-

Hydroxyl Proton (~10.0 - 11.0 ppm): The phenolic hydroxyl proton is acidic and its chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position.

-

Ammonium Protons (~8.5 - 9.5 ppm): The three protons of the ammonium group (-NH₃⁺) will also be exchangeable and are expected to appear as a broad singlet. The broadness of the signal is due to quadrupolar relaxation of the nitrogen atom and exchange with any trace amounts of water.

-

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~135 | C-4a |

| ~130 | C-8a |

| ~128 | C-4 |

| ~127 | C-5 |

| ~126 | C-8 |

| ~124 | C-6 |

| ~123 | C-7 |

| ~118 | C-3 |

| ~115 | C-1 |

| ~40 | CH₂ |

Detailed Interpretation:

-

Aromatic Carbons (115 - 155 ppm): The ten carbons of the naphthalene ring will resonate in this region.

-

C-2 (~155 ppm): The carbon bearing the hydroxyl group will be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom.

-

Quaternary Carbons (C-1, C-4a, C-8a): These carbons, which are not directly bonded to any protons, will typically show weaker signals in the spectrum. C-1, being adjacent to the aminomethyl group, and C-4a and C-8a at the ring fusion, will have distinct chemical shifts.

-

Protonated Aromatic Carbons: The remaining six carbons (C-3, C-4, C-5, C-6, C-7, C-8) will have chemical shifts influenced by their position relative to the substituents.

-

-

Aliphatic Carbon (~40 ppm): The methylene carbon (-CH₂-) of the aminomethyl group is expected to appear in the aliphatic region, shifted downfield due to the attachment of the nitrogen atom.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectral data of this compound. By presenting a detailed experimental protocol, a logical analysis workflow, and a thorough, predictive interpretation of the spectra, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The principles outlined herein can be applied to the characterization of a wide range of related small molecules, underscoring the power and versatility of NMR spectroscopy in modern chemical research.

References

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1-(aminomethyl)naphthalen-2-ol hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction analysis of 1-(aminomethyl)naphthalen-2-ol hydrochloride. As a compound of interest in medicinal chemistry due to the prevalence of the aminonaphthol scaffold in biologically active molecules, a definitive understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices, thereby empowering researchers to not only replicate but also adapt these methods for their own novel compounds.

Part 1: Synthesis and Crystallization: The Foundation of a Successful Structure Elucidation

The journey to a high-resolution crystal structure begins not in front of a diffractometer, but at the lab bench. The quality of the single crystal is the single most important determinant of the quality of the resulting diffraction data.

Proposed Synthetic Route

While various methods exist for the synthesis of 1-aminoalkyl-2-naphthols, a common and effective approach is the Betti reaction, a one-pot three-component condensation of 2-naphthol, an aldehyde (in this case, formaldehyde), and an amine.[1][2] For the hydrochloride salt, a subsequent treatment with hydrochloric acid is necessary.

A plausible synthetic pathway involves the reaction of 2-naphthol with formaldehyde and ammonia, followed by acidification.[3] The reaction of 2-naphthol with aromatic aldehydes and amines is known to proceed via an ortho-quinone methide intermediate.[1]

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[4] A suitable crystal for single-crystal X-ray diffraction should be optically clear, have well-defined faces, and typically be between 0.1 and 0.5 mm in its largest dimension.[4][5]

Protocol 1: Slow Evaporation Method for Crystallization

-

Solvent Selection: The choice of solvent is critical and can significantly influence crystal morphology.[4] For this compound, a polar protic solvent such as ethanol or methanol is a logical starting point due to the presence of hydroxyl and ammonium groups. A mixture of solvents, such as ethanol/water or methanol/dichloromethane, can also be explored to fine-tune solubility.

-

Preparation of a Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vessel for the formation of single crystals over several days to weeks. Too rapid evaporation will likely lead to the formation of polycrystalline powder.[4]

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and the overall three-dimensional structure.[6][7]

The Instrument: A Glimpse Inside a Diffractometer

A modern single-crystal X-ray diffractometer consists of four key components: an X-ray source, a goniometer to orient the crystal, a detector to measure the diffracted X-rays, and a computer system for control and data analysis.[7][8]

From Crystal to Diffraction Pattern: The Data Collection Workflow

The following workflow outlines the critical steps in collecting high-quality diffraction data.

Caption: A flowchart illustrating the key stages of the X-ray diffraction data collection process.

Protocol 2: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions of the unit cell (a, b, c, α, β, γ) and to index the diffraction pattern.[5][8]

-

Data Collection Strategy: Based on the crystal system and Bravais lattice determined from the unit cell, a strategy for collecting a complete dataset is calculated. This involves rotating the crystal through a series of orientations while exposing it to the X-ray beam.[5]

-

Full Data Collection: The full set of diffraction images is collected. The intensity of each diffraction spot is proportional to the square of the structure factor amplitude for that reflection.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., Lorentz and polarization effects), and scaling the data.

Part 3: From Data to Structure: The Final Steps

The final stage of the analysis involves solving the crystal structure and refining the atomic model to fit the experimental data.

The Phase Problem and Structure Solution

While the intensities of the diffracted X-rays are measured, the phase information is lost. This is known as the "phase problem" in crystallography.[5] Modern crystallographic software uses direct methods or Patterson methods to overcome this and generate an initial electron density map.

Structure Refinement and Validation

The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

The Structure Refinement Workflow

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 5. fiveable.me [fiveable.me]

- 6. pulstec.net [pulstec.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. books.rsc.org [books.rsc.org]

A Deep Dive into the Quantum Chemical Landscape of 1-(Aminomethyl)naphthalen-2-ol: A Theoretical and Spectroscopic Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 1-(aminomethyl)naphthalen-2-ol, a key Betti base derivative with significant potential in medicinal chemistry and materials science.[1] We delve into the quantum chemical calculations that elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this document outlines a robust methodology for researchers, scientists, and drug development professionals to predict and understand the molecular behavior of this compound. The guide details the computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the mapping of the Molecular Electrostatic Potential (MEP). These theoretical insights are crucial for correlating with experimental data and guiding the rational design of novel therapeutics and functional materials.

Introduction: The Significance of 1-(Aminomethyl)naphthalen-2-ol

1-(Aminomethyl)naphthalen-2-ol, with the chemical formula C11H11NO and a molecular weight of 173.21 g/mol , belongs to the class of aminoalkyl naphthols.[2] These compounds, often synthesized through Mannich-type reactions, are recognized for their diverse biological activities and their utility as chiral ligands in asymmetric synthesis.[1] Understanding the fundamental relationship between the molecular structure and the chemical reactivity of 1-(aminomethyl)naphthalen-2-ol is paramount for its application in drug discovery and materials science. Quantum chemical calculations provide a powerful, non-invasive tool to explore its electronic structure and predict its behavior at the molecular level.[3][4]

Theoretical Framework and Computational Methodology

The cornerstone of modern computational chemistry for organic molecules of this size is Density Functional Theory (DFT).[5] DFT offers a favorable balance between computational cost and accuracy for predicting the electronic properties of molecular systems. The selection of the functional and basis set is a critical first step that dictates the quality of the theoretical predictions.

Selection of Computational Level

Based on extensive studies of related naphthol derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice that consistently yields reliable results for both geometric and electronic properties.[6][7][8] This functional is paired with a Pople-style basis set, typically the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[6]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of 1-(aminomethyl)naphthalen-2-ol.

-

Molecular Structure Input: The initial 3D structure of 1-(aminomethyl)naphthalen-2-ol is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium structure).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the theoretical vibrational spectrum (FT-IR and Raman), which can be compared with experimental data.

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization.[7]

-

Caption: Computational workflow for the theoretical study of 1-(aminomethyl)naphthalen-2-ol.

Analysis of Theoretical Data

Molecular Geometry

The geometry optimization will yield the most stable conformation of 1-(aminomethyl)naphthalen-2-ol. Key structural parameters, including bond lengths, bond angles, and dihedral angles, can be extracted and compared with available experimental data from X-ray crystallography of similar compounds to validate the computational model.[9] Of particular interest is the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group, which would significantly influence the molecule's conformation and reactivity.[10]

| Parameter | Expected Value (Å or °) | Significance |

| O-H Bond Length | ~0.97 | Indicates the nature of the hydroxyl group. |

| N-H Bond Lengths | ~1.01 | Characterizes the amino group. |

| C-O Bond Length | ~1.36 | Reflects the phenolic character. |

| C-N Bond Length | ~1.47 | Standard single bond length. |

| O-H···N Distance | < 3.0 | Suggests potential intramolecular hydrogen bonding. |

| N-C-C-O Dihedral Angle | Variable | Defines the orientation of the aminomethyl group relative to the naphthol ring. |

Table 1: Predicted key geometric parameters for 1-(aminomethyl)naphthalen-2-ol.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be directly compared with experimental results. The characteristic vibrational modes are expected to include:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, potentially shifted to lower frequencies if involved in hydrogen bonding.

-

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ range.

-

C-H Aromatic Stretching: Sharp peaks around 3000-3100 cm⁻¹.

-

C=C Aromatic Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1000-1350 cm⁻¹ range.

-

C-O Stretching: A strong band between 1200-1300 cm⁻¹.

Discrepancies between calculated and experimental frequencies are expected due to the harmonic approximation used in the calculations and the absence of solvent effects in the gas-phase model. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The HOMO is expected to be localized primarily on the electron-rich naphthalen-2-ol ring system, indicating that this is the likely site of electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is anticipated to be distributed across the aromatic system.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability.[11] This parameter is valuable for predicting the molecule's potential as an antioxidant or its involvement in charge transfer processes.

Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors indicate regions of varying electrostatic potential:

-

Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are expected around the oxygen atom of the hydroxyl group and potentially the nitrogen atom of the amino group.

-

Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the hydroxyl and amino groups.

-

Green (Neutral Potential): Regions of intermediate potential, typically over the carbon framework of the naphthalene ring.

The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding with biological receptors, which is a critical aspect of drug design.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive understanding of 1-(aminomethyl)naphthalen-2-ol. By employing DFT calculations, researchers can gain deep insights into its geometric, vibrational, and electronic properties. The correlation of these theoretical predictions with experimental data is essential for validating the computational models and for advancing the application of this versatile molecule in medicinal chemistry and materials science. Future studies could extend this work to include the effects of different solvents, explorations of its excited-state properties using Time-Dependent DFT (TD-DFT), and molecular docking simulations to investigate its interactions with specific biological targets.

References

-

Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. (2025). ResearchGate. [Link]

- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (n.d.). [Source not further specified].

-

Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. (2019). ResearchGate. [Link]

- Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. (n.d.). PubMed Central.

- Szatmári I, Fülöp F. (2004). Syntheses and transformations of 1-(-aminobenzyl)-2-naphthol derivatives. Current Organic Synthesis, 1, 155-165.

-

Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. (2019). SciSpace. [Link]

- Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. (n.d.).

-

Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. (n.d.). Scilit. [Link]

-

Aminomethylation of naphthalen-2-ol and naphthalene-2,7-diol. (2025). ResearchGate. [Link]

- Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PubMed Central.

- Density Functional Theory Calculations for Diaminonaphthalene Molecules group. (2025). [Source not further specified].

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (n.d.). MDPI. [Link]

-

Sreekanth, R., et al. (2013). Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study. The Journal of Physical Chemistry A, 117(44), 11261-11270. [Link]

-

Structure and vibrational spectroscopic studies of 1-Naphthol: Density functional theory calculations. (n.d.). SciSpace. [Link]

- 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol. (n.d.). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 5386-23-2 | 1-Aminomethyl-naphthalen-2-ol - Synblock [synblock.com]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Synthesis of Aminomethylnaphthols: An In-depth Technical Guide

Abstract

The aminomethylnaphthol scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, valued for its rigid structure, chirality, and versatile functional groups. This technical guide provides a comprehensive historical perspective on the synthesis of these vital compounds, from their initial discovery in the early 20th century to the sophisticated and green methodologies employed today. We will delve into the seminal contributions of Betti and Mannich, explore the evolution of synthetic protocols, dissect the underlying reaction mechanisms, and provide detailed experimental procedures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a robust framework for the continued exploration of this important class of molecules.

Introduction: The Significance of the Aminomethylnaphthol Moiety

Aminomethylnaphthols, often referred to as Betti bases, are a class of organic compounds characterized by a hydroxyl group and an aminomethyl group attached to a naphthalene core. Their unique stereochemical properties and the presence of both a phenolic hydroxyl and a basic amino group make them highly valuable building blocks in organic synthesis.[1] In the realm of drug discovery, these compounds have demonstrated a wide range of biological activities, including potential as anticancer, antibacterial, and antifungal agents.[1] Furthermore, their ability to act as chiral ligands has been instrumental in the development of asymmetric catalysis, a field crucial for the enantioselective synthesis of pharmaceuticals.[2] This guide will trace the historical arc of their synthesis, providing a deep understanding of the chemical principles that have made aminomethylnaphthols a subject of enduring interest.

The Dawn of Aminomethylation: The Betti and Mannich Reactions

The story of aminomethylnaphthol synthesis begins at the turn of the 20th century with the pioneering work of two chemists, Mario Betti and Carl Mannich. Their discoveries laid the foundation for what would become a fundamental transformation in organic chemistry.

The Precursor: Mario Betti's Discovery (1900)

In 1900, the Italian chemist Mario Betti reported a novel three-component condensation reaction. He found that 2-naphthol could react with an aldehyde (such as benzaldehyde) and ammonia or a primary amine to yield an α-aminobenzylnaphthol.[3][4] This reaction, now famously known as the Betti reaction, was the first documented synthesis of an aminomethyl-substituted naphthol.[5] Betti's original work, published in the Gazzetta Chimica Italiana, demonstrated the nucleophilic character of the electron-rich naphthalene ring and its ability to attack an in situ-formed imine.[6]

The Generalization: Carl Mannich's Contribution (1912)

Twelve years after Betti's discovery, the German chemist Carl Mannich expanded the scope of this type of reaction. In a 1912 paper published in Archiv der Pharmazie, Mannich described the aminoalkylation of a carbon atom adjacent to a carbonyl group using formaldehyde and a primary or secondary amine.[2][7][8] This reaction, now universally known as the Mannich reaction, proved to be a more general method for introducing an aminomethyl group into a wide range of acidic compounds. While Mannich's initial work focused on ketones, the principles he established were directly applicable to the aminomethylation of phenols and naphthols, thus providing a broader context for Betti's earlier discovery.

Mechanistic Insights: Understanding the Core Transformation

The synthesis of aminomethylnaphthols via the Betti and Mannich reactions proceeds through a series of well-defined steps. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The generally accepted mechanism for the Betti reaction involves the initial formation of an imine from the aldehyde and the amine. The electron-rich naphthol then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This is followed by rearomatization to yield the final aminomethylnaphthol product.

An alternative pathway, particularly relevant under acidic conditions, involves the formation of an ortho-quinone methide (o-QM) intermediate from the reaction of the naphthol and the aldehyde.[9] The amine then undergoes a conjugate addition to the o-QM, followed by tautomerization to give the product.

Figure 1: Generalized mechanism of the Betti reaction.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthesis of aminomethylnaphthols has evolved significantly since its inception, driven by the pursuit of higher yields, milder reaction conditions, and greater stereocontrol.

The Classical Betti Protocol

The original Betti reaction was typically carried out in an alcoholic solvent at room temperature or with gentle heating, often requiring long reaction times of 9 to 36 hours.[10] While effective, this method suffered from drawbacks such as the use of volatile organic solvents and, in some cases, low yields.

Modern Catalytic Approaches

The advent of modern catalysis has revolutionized the synthesis of aminomethylnaphthols. A wide array of catalysts have been employed to improve the efficiency and environmental friendliness of the reaction.

-

Organocatalysts: Simple and readily available organic molecules such as L-proline and N,N-dimethylethanolamine (DMEA) have been shown to be effective catalysts, often enabling the reaction to proceed under solvent-free conditions with high yields.[3][11]

-

Lewis and Brønsted Acids: A variety of Lewis and Brønsted acids, including BiCl₃, sulfated polyborate, and silica-supported sulfuric acid, have been utilized to activate the reactants and accelerate the reaction.[11][12]

-

Nanocatalysts: More recently, nanocatalysts, such as nano-CuO and magnetic nanoparticles, have gained prominence due to their high catalytic activity and ease of recovery and reuse.[13]

Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for aminomethylnaphthol synthesis.

-

Solvent-Free Synthesis: Many modern protocols are conducted under solvent-free conditions, reducing waste and simplifying purification.[3][11]

-

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times, often from hours to minutes, while maintaining high yields.[5][11][14]

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table provides a comparative overview of various synthetic methods for the preparation of aminomethylnaphthols, highlighting the evolution from classical to modern techniques.

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Classical Betti | None | Ethanol | 9-36 h | Moderate | [10] |

| Organocatalysis (DMEA) | 7.5 mol% DMEA | Solvent-free | 30-45 min | 81-95 | [3] |

| Lewis Acid (BiCl₃) | 7.5 mol% BiCl₃ | Solvent-free | 10-15 min | 85-93 | [11] |

| Nanocatalysis (nano-CuO) | - | [BMIM][OH] | 40-60 min | 81-90 | [13] |

| Microwave-assisted | Acidic Alumina | Solvent-free | 5 min | 67-91 | [11] |

| Ultrasound-assisted | Silica Sulfuric Acid | Solvent-free | - | 86-95 | [5] |

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for both a classical and a modern synthesis of an aminomethylnaphthol.

Classical Betti Reaction: Synthesis of 1-((R)-(+)-1-Phenylethylamino)(phenyl)methyl-2-naphthol[3]

This protocol is a representative example of a classical Betti reaction, albeit with a chiral amine to induce diastereoselectivity.

Reactants:

-

2-Naphthol (0.72 g, 5.0 mmol)

-

Benzaldehyde (0.64 g, 6.00 mmol)

-

(R)-(+)-1-Phenylethylamine (0.64 g, 5.25 mmol)

Procedure:

-

A mixture of 2-naphthol, benzaldehyde, and (R)-(+)-1-phenylethylamine is stirred at 60°C for 8 hours under a nitrogen atmosphere.[3]

-

The progress of the reaction can be monitored by TLC and ¹H NMR. The formation of a solid, crystalline reaction mixture is observed.[3]

-

The reaction mixture is triturated at room temperature with ethanol (5 mL).[3]

-

The white crystals that separate are collected by filtration and washed with ethanol (3 x 3 mL).[3]

-

The crystalline white residue is purified by crystallization from ethyl acetate/hexane to give the pure product.[3]

Expected Yield: 93%[3]

Modern Solvent-Free Organocatalyzed Synthesis of 1-(Phenyl(phenylamino)methyl)naphthalen-2-ol[3]

This protocol exemplifies a modern, green approach to aminomethylnaphthol synthesis.

Reactants:

-

2-Naphthol (1 mmol)

-

Benzaldehyde (1 mmol)

-

Aniline (1.2 mmol)

-

N,N-dimethylethanolamine (DMEA) (7.5 mol%)

Procedure:

-

To a mixture of 2-naphthol, benzaldehyde, and aniline, add DMEA (7.5 mol%).[3]

-

Stir the mixture at 50°C under solvent-free conditions in an oil bath for 40 minutes.[3]

-

Monitor the reaction by TLC (acetone/chloroform/n-hexane: 1/2/5).[3]

-

After completion, cool the mixture to room temperature and add ethanol (10 mL).[3]

-

Stir the mixture for 10 minutes.[3]

-

Collect the resulting solid by filtration.[3]

-

The crude product can be purified by recrystallization (EtOH/acetone, 4:1).[3]

Expected Yield: 90%[3]

Figure 2: Comparison of classical and modern synthetic workflows.

Applications in Drug Discovery and Development

The aminomethylnaphthol scaffold is of significant interest to drug development professionals due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate.

-

As Chiral Ligands and Auxiliaries: Enantiomerically pure aminomethylnaphthols are widely used as chiral ligands in asymmetric catalysis to produce single-enantiomer drugs.[2] This is of paramount importance as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

-

Scaffolds for Bioactive Compounds: The aminomethylnaphthol core is a privileged scaffold in medicinal chemistry. Derivatives have been shown to possess a range of biological activities, including:

-

Anticancer Activity: Certain aminobenzylnaphthol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[15]

-

Antimicrobial Activity: Betti bases and their derivatives have been investigated for their antibacterial and antifungal properties.[1]

-

Enzyme Inhibition: The Betti reaction has been employed in the synthesis of inhibitors for enzymes such as 2-oxoglutarate oxygenases, which are implicated in a variety of diseases.[16]

-

-

Building Blocks for Heterocycles: The functional groups of aminomethylnaphthols allow for further chemical transformations to construct more complex heterocyclic systems, such as naphthoxazines, which also exhibit interesting biological properties.[1]

Conclusion and Future Outlook

The synthesis of aminomethylnaphthols has a rich history, from its serendipitous discovery over a century ago to the highly efficient and environmentally conscious methods of today. The foundational work of Betti and Mannich has paved the way for countless innovations, making this class of compounds readily accessible for a wide range of applications. For researchers and drug development professionals, a deep understanding of this historical and mechanistic landscape is invaluable. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the aminomethylnaphthol scaffold, and the elegant chemistry used to synthesize it, will undoubtedly remain a central focus of research and development for years to come. Future advancements will likely focus on the development of even more efficient and selective catalytic systems, as well as the expansion of the aminomethylnaphthol motif into new areas of medicinal chemistry and materials science.

References

- Shahrisa, A., Teimuri-Mofrad, R., & Gholamhosseini-Nazari, M. (2014). Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. Molecular Diversity, 19(2), 337-347.

- Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(II), 301-309.

- Chandrasekhar, S., et al. (2017). Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst. RSC Advances, 7(22), 13354-13361.

- Cieplik, J., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.

-

Betti reaction. (n.d.). In Grokipedia. Retrieved January 22, 2026, from [Link]

- Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(32), 18467-18497.

- Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(16), 11811-11848.

- Valasani, B. K., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.

- Lam, K. S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.

- Glennon, R. A., et al. (2004). Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor. Journal of Medicinal Chemistry, 47(25), 6243-6251.

- Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(32), 18467-18497.

- Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic and Inorganic Chemistry.

- D'Acquarica, I., et al. (2020). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Molecules, 25(23), 5659.

- Gaikwad, N. D., et al. (2018). Design, Synthesis and Evaluation of Antimicrobial Activity of Novel Oxazine Derivatives using Betti's Protocol.

- Lotlikar, O. A., et al. (2024). Microwave and ultrasound-assisted green protocols for 5-methylthiazole induced Betti bases: molecular docking, in-silico pharmacokinetics, and anticancer activity studies. Taylor & Francis Online.

- Yousefi Ghaleh-Salimi, H. R., et al. (2024). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research, 10(1), 62-66.

- Thinnes, C. C., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

-

Mannich, C. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- Tonks, I. A. (2008). Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway. Accounts of Chemical Research, 41(1), 11-20.

- Sakthivel, G., et al. (2021). Synthesis of 4-aminoantipyrine derivatives via Betti reaction.

- Itsuno, S. (2012). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.

-

Twist Bioscience. (n.d.). Combinatorial Variant Libraries. Retrieved January 22, 2026, from [Link]

- Cardellicchio, C. (2017). Mario Betti: a Giant in the Chemistry Scenario of the Twentieth Century. Substantia, 1(2), 79-88.

- Mavromoustakos, T., et al. (2021). Ligand-Receptor Interactions and Drug Design. In Methods in Molecular Biology (Vol. 2266, pp. 101-125). Humana, New York, NY.

- Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(32), 18467-18497.

- Sengupta, S., & Das, D. (1996). Chiral Pool Synthesis of 4-Alkylamino-2-aminothiazoles. Tetrahedron Letters, 37(19), 3257-3260.

- Di Giovanni, C., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2533.

- Waghmare, A. S., et al. (2021). Reaction time and yield for the reaction of different amines/ammonium salts.

- D'Acquarica, I., et al. (2020). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Molecules, 25(23), 5659.

- Kumar, A., et al. (2017). Research Article. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3850.

- LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition.

- Name Reactions. (2006). Mannich reaction. Springer Berlin Heidelberg.

- Sakthivel, G., et al. (2021). Synthesis of 4-aminoantipyrine derivatives via Betti reaction.

- Di Nicola, C., et al. (2021).

- The Organic Chemistry Tutor. (2023, November 17). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition [Video]. YouTube.

- Salentin, S., et al. (2014). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Medicinal Chemistry, 21(16), 1848-1867.

- Anderson, J. C. (2013, May 27).

- Singh, P. P., et al. (2020). Synthesis of aminoalkylnaphthols 25.

- Kodadek, T. (n.d.). Combinatorial Library: Construction and Screening: From Fragments to “Beyond Rule of Five” Macrocycles. The Kodadek Lab.

- Wang, C., et al. (2018). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 16(30), 5489-5493.

Sources

- 1. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mario Betti: a Giant in the Chemistry Scenario of the Twentieth Century | Substantia [riviste.fupress.net]

- 5. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective [mdpi.com]

- 7. Carl Mannich - Wikipedia [en.wikipedia.org]

- 8. Mannich reaction [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orgchemres.org [orgchemres.org]

- 13. m.youtube.com [m.youtube.com]

- 14. twistbioscience.com [twistbioscience.com]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)naphthalen-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(aminomethyl)naphthalen-2-ol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the physicochemical properties of the molecule, presents a predicted solubility profile in a range of pharmaceutically relevant solvents, and offers detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. By explaining the causality behind experimental choices and grounding the discussion in fundamental principles of physical chemistry, this guide serves as an essential resource for researchers and formulation scientists working with this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from discovery to a marketed therapeutic, few physicochemical properties are as fundamental and impactful as solubility.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic outcomes.[1] Therefore, a thorough understanding of a compound's solubility profile across a variety of solvent systems is paramount for making informed decisions in lead optimization, pre-formulation, and formulation development.[1]

This guide focuses on this compound (CAS: 7523-34-4), a molecule of interest in medicinal chemistry. As a hydrochloride salt of a primary amine, its solubility is expected to be significantly influenced by pH. Furthermore, the presence of both a polar hydroxyl group and a nonpolar naphthalene ring system suggests a complex solubility behavior in solvents of varying polarities. Understanding this behavior is crucial for designing effective delivery systems and ensuring consistent in vitro and in vivo performance.

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's physicochemical properties is the foundation for interpreting its solubility behavior. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂ClNO | [2] |

| Molecular Weight | 209.67 g/mol | [2] |

| Predicted pKa | ~9.5 (for the primary amine) | Computational Prediction |

| Predicted XlogP | 2.2 | Computational Prediction |

| Appearance | White to off-white solid | General knowledge |

The predicted pKa of approximately 9.5 for the primary aminomethyl group is a critical parameter. It indicates that the compound will be predominantly in its ionized, and therefore more water-soluble, form in acidic to neutral pH environments. The predicted XlogP of 2.2 suggests a moderate degree of lipophilicity for the free base, which will influence its solubility in organic solvents.

Predicted Solubility Profile of this compound

Due to the limited availability of experimental solubility data in the public literature, the following table presents a predicted solubility profile of this compound in a range of common pharmaceutical solvents. These predictions are generated using computational models that consider the physicochemical properties of the solute and the solvent.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 3) | Polar Protic | > 50 |

| Water (pH 7) | Polar Protic | 10 - 20 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 10 - 20 |

| Propylene Glycol | Polar Protic | 2 - 5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 |

| Acetone | Polar Aprotic | < 1 |

| Ethyl Acetate | Nonpolar | < 0.1 |

| Dichloromethane | Nonpolar | < 0.1 |

| Hexane | Nonpolar | < 0.01 |

Disclaimer: The solubility values presented in this table are computational predictions and should be considered as estimates. Experimental determination is necessary for definitive quantitative analysis and formulation decisions.

Experimental Determination of Solubility: Methodologies and Rationale

To obtain accurate and reliable solubility data, rigorous experimental protocols are essential. The two most common methods for solubility determination in a pharmaceutical setting are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility (Shake-Flask Method)

The equilibrium or thermodynamic solubility represents the true solubility of a compound at a given temperature and in a specific solvent when the system is at equilibrium. This is the "gold standard" for solubility measurement and is crucial for pre-formulation and formulation development.

Sources

A Comprehensive Technical Guide: Determination of the pKa Value of 1-(aminomethyl)naphthalen-2-ol Hydrochloride for Pharmaceutical Applications

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical characteristics of a drug candidate.[1][2][3] For researchers, scientists, and drug development professionals, a precise understanding of a molecule's pKa is not merely academic; it is a critical component in the rational design and optimization of therapeutic agents. The ionization state of a drug, governed by its pKa and the pH of its environment, dictates its solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][3][4]

This guide provides an in-depth technical overview of the principles and methodologies for accurately determining the pKa value of 1-(aminomethyl)naphthalen-2-ol hydrochloride. This compound, featuring both a primary amine and a naphthol hydroxyl group, presents an interesting case for pKa determination due to its two potential ionization centers. We will explore the theoretical underpinnings of its ionization behavior and present detailed, field-proven protocols for two robust analytical techniques: Potentiometric Titration and UV-Vis Spectrophotometric Titration. The objective is to equip the reader with the expertise to not only perform these experiments but also to interpret the results within the context of drug discovery and development.

Theoretical Foundations: Understanding the Ionization of 1-(aminomethyl)naphthalen-2-ol

1-(aminomethyl)naphthalen-2-ol possesses two functional groups that can participate in acid-base equilibria: the primary aminomethyl group (-CH₂NH₂) and the phenolic hydroxyl group (-OH) on the naphthalene ring.

-

Aminomethyl Group: Primary amines are basic and will be protonated at low pH. The pKa of the conjugate acid (R-NH₃⁺) is typically in the range of 9-11.[5][6]

-

Naphthol Hydroxyl Group: The hydroxyl group on a naphthalene ring (a naphthol) is weakly acidic, with a pKa generally around 9.5.[7]

Given that the compound is supplied as a hydrochloride salt, the amine is initially protonated (R-NH₃⁺Cl⁻). The titration with a base will neutralize this acidic form and subsequently deprotonate the hydroxyl group. The proximity of these two pKa values requires precise experimental technique to resolve them accurately.

The ionization states of the molecule are governed by the Henderson-Hasselbalch equation , which relates pH, pKa, and the ratio of the concentrations of the deprotonated (conjugate base, A⁻) and protonated (acid, HA) forms of a molecule.[8][9][10][11][12]

pH = pKa + log ([A⁻]/[HA])

When the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa.[9][10] This principle is the cornerstone of most experimental pKa determination methods.

Below is a diagram illustrating the sequential deprotonation of 1-(aminomethyl)naphthalen-2-ol.

Caption: Ionization equilibria for 1-(aminomethyl)naphthalen-2-ol.

Experimental Methodologies for pKa Determination

To ensure accuracy and build confidence in the determined values, employing at least two orthogonal methods is best practice. Here, we detail potentiometric and UV-Vis spectrophotometric titration, both of which are highly suitable for this molecule.

Method 1: Potentiometric Titration

Principle: This classic and reliable method involves the stepwise addition of a titrant (a strong base, such as NaOH) to a solution of the analyte.[13][14] The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a titration curve. The pKa value corresponds to the pH at the midpoint of the buffer region, which is precisely identified at the half-equivalence point.[15]

Causality Behind Experimental Choices:

-

Standardized Reagents: The use of standardized acidic and basic solutions is critical for accuracy. Any error in the titrant concentration will directly propagate to the final pKa calculation.

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases, especially in the neutral-to-high pH range.[15][16]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due to the acid-base reaction alone.[15]

Experimental Protocol:

-

Preparation of Reagents:

-

Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. A small amount of co-solvent like methanol may be used if solubility is low, but the pKa value will then be for that specific solvent mixture.[14][17]

-

Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Acid Titrant: Prepare and standardize a 0.1 M hydrochloric acid (HCl) solution.[15]

-